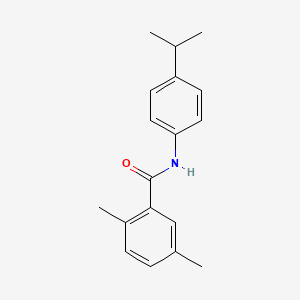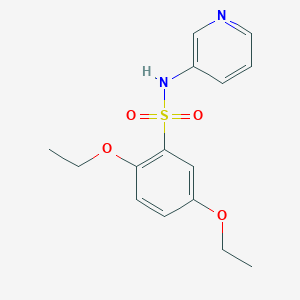
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the NBOMe family of drugs. It is a potent hallucinogenic agent that has gained popularity in the recreational drug market due to its psychedelic effects. However, the compound has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide acts as a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide leads to the modulation of various signaling pathways, including the phospholipase C, protein kinase C, and mitogen-activated protein kinase pathways. These pathways are involved in the regulation of intracellular calcium levels, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been shown to induce potent psychedelic effects in humans, including altered perception, hallucinations, and changes in mood and thought processes. The compound has also been shown to increase heart rate, blood pressure, and body temperature in humans. In animal studies, N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been shown to increase locomotor activity and induce hyperthermia.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has several advantages for use in lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. It also exhibits potent agonist activity at the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, the compound has several limitations, including its potential for inducing potent psychedelic effects in humans and its lack of selectivity for the 5-HT2A receptor.
Orientations Futures
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has several potential future directions for scientific research. One area of interest is the investigation of its potential therapeutic applications for psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the development of more selective agonists for the 5-HT2A receptor, which could lead to the development of more effective treatments for these disorders. Additionally, the compound could be used as a tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide involves the reaction of 2C-C (a known psychedelic compound) with N-benzyl-N-methylsulfonamide in the presence of a base such as sodium hydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that the compound exhibits potent agonist activity at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also implicated in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia. Therefore, N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been investigated as a potential treatment for these disorders.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-14-9-13(15(21-2)8-12(14)16)17-22(18,19)10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRCSIQTVNPVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)CC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)

![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718082.png)



![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)
![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)
![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)